molecular formula C13H20ClN3O3S B3284232 (R,R)-7-Amino-3-(1-methylpyrrolidinio)methyl-3-cephem-4-carboxylate hcl CAS No. 780810-20-0

(R,R)-7-Amino-3-(1-methylpyrrolidinio)methyl-3-cephem-4-carboxylate hcl

Cat. No. B3284232
CAS RN: 780810-20-0
M. Wt: 333.84 g/mol
InChI Key: UVKYDOZUOXJZSR-KATIXKQHSA-N
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Description

(R,R)-7-Amino-3-(1-methylpyrrolidinio)methyl-3-cephem-4-carboxylate hcl is a cephalosporin antibiotic that is commonly used in scientific research. This compound has a unique chemical structure that allows it to effectively inhibit bacterial growth, making it a valuable tool in the study of microbiology.

Mechanism of Action

The mechanism of action of (R,R)-7-Amino-3-(1-methylpyrrolidinio)methyl-3-cephem-4-carboxylate hcl involves the inhibition of bacterial cell wall synthesis. This compound binds to specific enzymes that are involved in the synthesis of the bacterial cell wall, preventing the formation of a functional cell wall and ultimately leading to bacterial cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on bacterial cells. These effects include the inhibition of cell wall synthesis, the disruption of bacterial membrane integrity, and the inhibition of protein synthesis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (R,R)-7-Amino-3-(1-methylpyrrolidinio)methyl-3-cephem-4-carboxylate hcl in lab experiments is its broad-spectrum activity against a wide range of bacterial strains. This compound is also relatively easy to synthesize and has a long shelf life, making it a convenient tool for scientific research. However, one limitation of this compound is that it can be toxic to certain types of cells, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for research involving (R,R)-7-Amino-3-(1-methylpyrrolidinio)methyl-3-cephem-4-carboxylate hcl. One area of interest is the development of new antibiotics based on the chemical structure of this compound. Another potential direction is the study of the mechanisms of antibiotic resistance in bacterial cells, which could lead to the development of new strategies for combating antibiotic-resistant infections. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound on bacterial cells.

Scientific Research Applications

(R,R)-7-Amino-3-(1-methylpyrrolidinio)methyl-3-cephem-4-carboxylate hcl is widely used in scientific research to study the mechanisms of bacterial growth and the effects of antibiotics on bacterial cells. This compound has been shown to be effective against a wide range of bacterial strains, making it a valuable tool in the study of microbiology.

properties

IUPAC Name

(6S,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S.ClH/c1-16(4-2-3-5-16)6-8-7-20-12-9(14)11(17)15(12)10(8)13(18)19;/h9,12H,2-7,14H2,1H3;1H/t9-,12+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKYDOZUOXJZSR-KATIXKQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCCC1)CC2=C(N3[C@H]([C@@H](C3=O)N)SC2)C(=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680976
Record name (6S,7R)-7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

780810-20-0
Record name (6S,7R)-7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R,R)-7-Amino-3-(1-methylpyrrolidinio)methyl-3-cephem-4-carboxylate hcl
Reactant of Route 2
(R,R)-7-Amino-3-(1-methylpyrrolidinio)methyl-3-cephem-4-carboxylate hcl
Reactant of Route 3
(R,R)-7-Amino-3-(1-methylpyrrolidinio)methyl-3-cephem-4-carboxylate hcl
Reactant of Route 4
(R,R)-7-Amino-3-(1-methylpyrrolidinio)methyl-3-cephem-4-carboxylate hcl
Reactant of Route 5
(R,R)-7-Amino-3-(1-methylpyrrolidinio)methyl-3-cephem-4-carboxylate hcl
Reactant of Route 6
(R,R)-7-Amino-3-(1-methylpyrrolidinio)methyl-3-cephem-4-carboxylate hcl

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